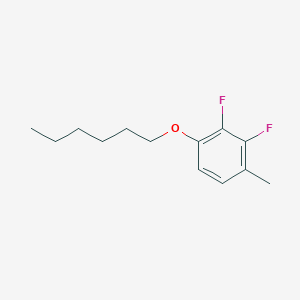

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene

Descripción general

Descripción

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is an organic compound characterized by the presence of two fluorine atoms, a hexyloxy group, and a methyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene typically involves the introduction of the hexyloxy group and the fluorine atoms onto the benzene ring. One common method involves the reaction of 2,3-difluorophenol with hexyl bromide in the presence of a base such as potassium carbonate to form the hexyloxy derivative. The methyl group can then be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Amino or thiol-substituted derivatives

Aplicaciones Científicas De Investigación

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, potentially inhibiting or modulating their activity. The hexyloxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene

- 2,3-Difluoro-1-(hexyloxy)-4-(methylsulfanyl)benzene

- 2,3-Difluoro-1-methoxy-4-(trans-4-propylcyclohexyl)methoxybenzene

Uniqueness

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of both fluorine atoms and a hexyloxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

2,3-Difluoro-1-(hexyloxy)-4-methylbenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry and other fields.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available starting materials such as 4-methylphenol and appropriate fluorinating agents.

- Fluorination : The introduction of fluorine atoms at the 2 and 3 positions can be achieved through electrophilic aromatic substitution or direct fluorination methods.

- Alkylation : The hexyloxy group is introduced via alkylation reactions using hexanol derivatives under basic conditions.

Biological Properties

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity to enzymes compared to their non-fluorinated counterparts, potentially leading to increased efficacy in therapeutic applications.

The biological activity of this compound is hypothesized to involve:

- Molecular Interactions : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their activity and altering metabolic processes within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

- Fluorinated Derivatives of 2-Deoxy-D-Glucose :

-

Pharmacological Applications :

- Research into other fluorinated compounds has shown their utility in drug discovery due to their ability to modulate enzyme activity and influence cellular signaling pathways .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene?

Methodological Answer:

The synthesis typically involves introducing the hexyloxy group via nucleophilic aromatic substitution (SNAr) on a fluorinated benzene precursor. For example:

Precursor preparation : Start with 2,3-difluoro-4-methylphenol. React with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the hydroxyl group with hexyloxy .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or GC-MS .

Validation : Characterize via and NMR to verify substitution patterns and absence of byproducts .

Q. Advanced: How do fluorine substituents influence the electronic environment and reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of fluorine atoms activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality impacts cross-coupling reactions:

- Suzuki-Miyaura Coupling : The hexyloxy group enhances solubility in nonpolar solvents, while fluorine substituents stabilize transition states via inductive effects. Optimize conditions using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/water .

- Contradictions : Competing dehalogenation may occur if harsh conditions (e.g., high temperature) are used. Monitor reaction progress via TLC and adjust catalyst loading to minimize side reactions .

Q. Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

Key techniques include:

- and NMR : Identify substituent positions and confirm hexyloxy integration. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while fluorine atoms split adjacent proton signals .

- IR Spectroscopy : Detect C-F stretches (~1100–1250 cm⁻¹) and C-O-C ether linkages (~1050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.15) and fragmentation patterns to rule out impurities .

Q. Advanced: How can computational modeling predict the mesomorphic behavior of this compound in liquid crystal applications?

Methodological Answer:

Density Functional Theory (DFT) : Calculate dipole moments and polarizability to assess molecular alignment in mesophases. Fluorine atoms reduce symmetry, favoring nematic phases .

Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., van der Waals forces) influenced by the hexyloxy chain’s flexibility. Longer alkyl chains enhance liquid crystalline stability .

Validation : Compare predicted phase transitions (e.g., isotropic-to-nematic) with experimental differential scanning calorimetry (DSC) data to refine models .

Q. Basic: What solvent systems are suitable for recrystallization?

Methodological Answer:

- Polar aprotic solvents : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution, followed by slow addition of hexane to induce crystallization .

- Mixed solvents : Ethanol/water (7:3) is effective due to the compound’s moderate polarity. Monitor crystal growth under controlled cooling (−20°C) .

Q. Advanced: How does the hexyloxy chain impact biological activity in enzyme inhibition studies?

Methodological Answer:

- Lipophilicity : The hexyloxy group increases logP values, enhancing membrane permeability. Assess via octanol/water partition experiments .

- Structure-Activity Relationships (SAR) : Compare inhibition of cytochrome P450 enzymes (e.g., CYP3A4) with shorter-chain analogs. Use fluorometric assays to quantify IC₅₀ values and identify steric effects from the hexyloxy moiety .

Q. Basic: What safety precautions are required during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (H335) or skin contact (H315) .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before incineration to minimize environmental release of fluorinated byproducts .

Q. Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis of -labeled analog : Introduce at the methyl group via labeled methyl iodide in the precursor .

- Mass Spectrometry Imaging (MSI) : Track metabolic incorporation in in vitro models (e.g., liver microsomes) to identify metabolites like hydroxylated or demethylated derivatives .

Q. Basic: What chromatographic methods resolve isomeric impurities?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Fluorine atoms increase retention time, separating ortho/meta isomers .

- GC-MS : Optimize temperature ramping (e.g., 5°C/min) to distinguish volatile byproducts (e.g., dehalogenated species) .

Q. Advanced: Can this compound act as a photoacid generator in polymer chemistry?

Methodological Answer:

- Mechanism : Under UV light, the hexyloxy group may cleave to release protons, initiating cationic polymerization. Test via real-time FTIR to monitor epoxy resin curing rates .

- Contradictions : Competing fluorophore emission at 350–400 nm could reduce efficiency. Compare with non-fluorinated analogs to quantify quantum yields .

Propiedades

IUPAC Name |

2,3-difluoro-1-hexoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O/c1-3-4-5-6-9-16-11-8-7-10(2)12(14)13(11)15/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXLEXZNFDESKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.